4-(1,3-BENZODIOXOL-5-YL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
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Overview
Description
4-(1,3-BENZODIOXOL-5-YL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. The process may start with the preparation of the 1,3-benzodioxole moiety, followed by the introduction of the pyridazinyl group through a series of condensation and cyclization reactions. The final steps often involve the formation of the quinolinedione core under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZODIOXOL-5-YL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinedione derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under different reaction conditions.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests possible interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its complex structure might offer opportunities for developing new drugs with specific mechanisms of action.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZODIOXOL-5-YL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZODIOXOL-5-YL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE shares similarities with other quinolinedione derivatives and benzodioxole-containing compounds.
- Compounds like this compound may exhibit similar reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which provides a diverse range of reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c31-20-8-4-7-19-25(20)17(16-9-10-21-22(11-16)35-14-34-21)12-24(33)30(19)29-18-13-23(32)27-28-26(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,13,17H,4,7-8,12,14H2,(H2,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWQXQZIBFTTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2NC3=CC(=O)NN=C3C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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